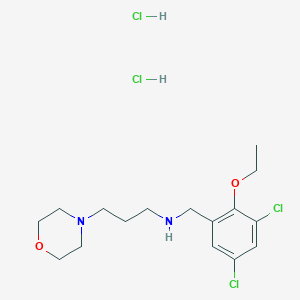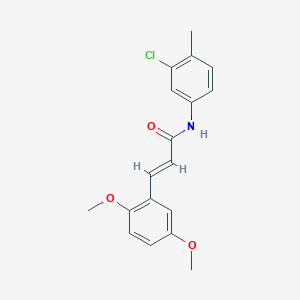
N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar acrylamide derivatives involves strategic chemical reactions that allow for the introduction of specific functional groups into the parent structure. For instance, the synthesis of acrylamide derivatives can be achieved through methods such as the reaction of acrylamide with chlorobenzene in the presence of pyridine, which allows for the introduction of aromatic groups into the acrylamide molecule (Wen, 2006). Other synthetic approaches include the polymerization of acrylamide monomers using free-radical techniques, which is a common method for synthesizing polyacrylamide derivatives with varying functional groups (Mohammed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of acrylamide derivatives, including N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, involves determining the crystal structures of these compounds. For related compounds, X-ray crystallography has been used to elucidate the molecular structures, revealing details about the spatial arrangement of atoms and the presence of isomeric forms (Shinkre et al., 2008). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Acrylamide derivatives undergo a variety of chemical reactions, including polymerization, which significantly alters their properties and applications. The polymerization of novel functional acrylamides can result in homopolymers and copolymers that exhibit unique physical and chemical characteristics suitable for specific applications (Ling et al., 1999). Additionally, the functional groups present in these molecules can participate in further chemical reactions, enabling the synthesis of more complex structures and the modification of existing polymers.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and the nature of their substituents. For example, the solubility of specific acrylamide derivatives in various solvents has been studied to facilitate their use in different industrial and research settings (Yao et al., 2010). These properties are essential for determining the conditions under which these compounds can be stored, handled, and applied in practical applications.
Chemical Properties Analysis
The chemical properties of N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide, such as reactivity and stability, are crucial for its applications. Studies on related compounds have explored their reactivity in various chemical reactions, including polymerization and crosslinking, to produce materials with desirable properties (Huang et al., 2019). These analyses help in understanding how modifications to the acrylamide structure affect its behavior in chemical processes.
属性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-4-6-14(11-16(12)19)20-18(21)9-5-13-10-15(22-2)7-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIZAQNKAKRIQ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(2,5-dimethoxyphenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)
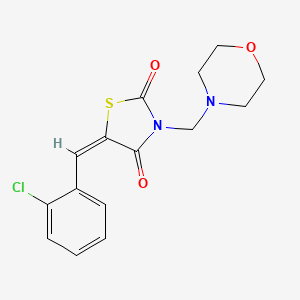
![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)
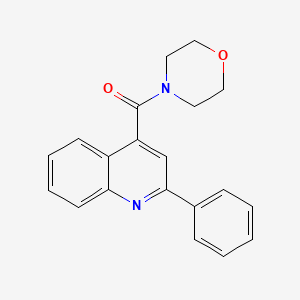
![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)
![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)
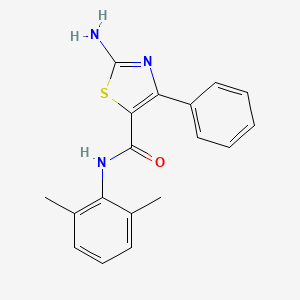
![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
